5-Nitrobarbituric acid

Analytical Chemistry Spectrophotometry Ionization Constant

5-Nitrobarbituric acid (CAS 480-68-2), also known as dilituric acid, is a C5-nitro-substituted derivative of barbituric acid. Its core structure is a pyrimidinetrione ring, with the electron-withdrawing nitro group at the 5-position conferring distinct chemical and physical properties.

Molecular Formula C4H3N3O5
Molecular Weight 173.08 g/mol
CAS No. 480-68-2
Cat. No. B147299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Nitrobarbituric acid
CAS480-68-2
Synonyms5-nitrobarbituric acid
dilituric acid
Molecular FormulaC4H3N3O5
Molecular Weight173.08 g/mol
Structural Identifiers
SMILESC1(C(=O)NC(=O)NC1=O)[N+](=O)[O-]
InChIInChI=1S/C4H3N3O5/c8-2-1(7(11)12)3(9)6-4(10)5-2/h1H,(H2,5,6,8,9,10)
InChIKeyABICJYZKIYUWEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.01 M

Structure & Identifiers


Interactive Chemical Structure Model





5-Nitrobarbituric Acid (CAS 480-68-2) for Analytical and Synthetic Applications: A Technical Baseline


5-Nitrobarbituric acid (CAS 480-68-2), also known as dilituric acid, is a C5-nitro-substituted derivative of barbituric acid. Its core structure is a pyrimidinetrione ring, with the electron-withdrawing nitro group at the 5-position conferring distinct chemical and physical properties [1]. This compound is characterized as a colorless, crystalline solid with a melting point of 176°C (with decomposition) and limited solubility in cold water (1:1200), but it dissolves readily in hot water and ethanol . Its primary utility lies in its function as a highly specific precipitating and complexing agent, rather than as a pharmaceutical active ingredient, making its procurement driven by analytical and synthetic research requirements.

Why Barbituric Acid or 1,3-Dimethylbarbituric Acid Cannot Replace 5-Nitrobarbituric Acid in Specialized Applications


Generic substitution of 5-nitrobarbituric acid with its parent compound, barbituric acid, or other C5-unsubstituted analogs fails due to the critical influence of the 5-nitro group on the molecule's fundamental physicochemical properties. This substitution directly alters the tautomeric equilibrium, significantly enhances acidity, and introduces a strong chromophore, which are essential for its designated analytical roles. For instance, the nitro group shifts the predominant tautomer in the solid state to the dioxo form, unlike barbituric acid which prefers the trioxo form [1]. This difference in electronic structure directly impacts its capacity for forming specific, highly crystalline adducts [2] and enables its use in spectrophotometric and microscopic analyses [3], a functionality that the parent barbituric acid and its N-methylated derivatives cannot replicate. The following quantitative evidence details these non-interchangeable differences.

5-Nitrobarbituric Acid (CAS 480-68-2): Quantified Differentiation Against Closest Analogs


Superior Acidity of 5-Nitrobarbituric Acid (pKa ~2.1) vs. Barbituric Acid (pKa ~4.0) Drives Distinct Complexation Behavior

The introduction of the 5-nitro group drastically increases the acidity of the barbituric acid core. Spectrophotometric determination of the ionization constant (pKa) reveals that 5-nitrobarbituric acid (dilituric acid) is a significantly stronger acid than its unsubstituted parent, barbituric acid. This quantified difference is fundamental to its behavior as a reagent [1].

Analytical Chemistry Spectrophotometry Ionization Constant

Defined UV-Vis Absorbance of 5-Nitrobarbituric Acid Enables Quantification, a Feature Absent in Barbituric Acid

The 5-nitro group acts as a strong chromophore, granting 5-nitrobarbituric acid a characteristic and quantifiable ultraviolet-visible (UV-Vis) absorption spectrum. This property is not shared by barbituric acid, which lacks significant absorbance in the accessible UV-Vis range [1]. The defined spectrum for 5-nitrobarbituric acid allows for its direct detection and quantification via spectrophotometry, a key requirement for its use as an analytical standard and in monitoring reactions [2].

Spectroscopy Analytical Method Development Chromophore

Quantified HSV-1 Inhibition (IC50 = 1.7 μM) Positions 5-Nitrobarbituric Acid as a Viable Tool Compound vs. Inactive Parent

In antiviral screening, 5-nitrobarbituric acid demonstrates a quantifiable, albeit modest, inhibitory effect against Herpes Simplex Virus type-1 (HSV-1) replication, with a reported IC50 value of 1.7 μM . This activity is a direct consequence of the 5-nitro substitution, as the parent compound, barbituric acid, is not reported to possess any significant antiviral activity. This positions the compound as a useful tool for probing structure-activity relationships (SAR) in nucleoside analog research.

Virology Antiviral Research HSV-1

5-Nitrobarbituric Acid (CAS 480-68-2): Validated Application Scenarios for Research and Industrial Procurement


Chemical Microscopy: Qualitative Identification of Organic Bases and Metal Cations via Unique Crystalline Adducts

In analytical chemistry, 5-nitrobarbituric acid (dilituric acid) is the reagent of choice for identifying a wide range of primary amines, alkaloids, and Group IA/IIA metal cations through chemical microscopy [1]. Its unique ability to form well-defined, highly crystalline, and often hydrated salts with analytes allows for their unambiguous identification based on characteristic crystal habit and optical properties [2]. The high degree of crystallinity and ease of recrystallization of diliturate salts, as demonstrated for various phenylalkylamines [3] and chiral amines [4], underpin this historically significant and still-relevant technique, especially in forensic and pharmacopoeial applications [5].

Spectrophotometric Assays and Optical Sensor Development: Exploiting the Unique UV-Vis Chromophore

The strong UV-Vis absorption imparted by the 5-nitro group directly enables the compound's use in quantitative spectrophotometric assays [1]. This includes its use as a reagent in colorimetric methods [2] and as the analytical target itself in the development of specialized sensors. For instance, its quantifiable absorbance change with pH was used to determine its pKa [3], and its fluorescence quenching properties have been exploited to develop a fiber-optic sensor capable of detecting 5-nitrobarbituric acid at concentrations as low as 9.52 × 10⁻⁷ mol/L in aqueous solutions [4].

Antiviral and Biological Research: Use as a Defined Chemical Probe with HSV-1 Inhibitory Activity

For virology and medicinal chemistry research, 5-nitrobarbituric acid serves as a valuable tool compound due to its reported, quantifiable inhibition of HSV-1 (IC50 = 1.7 μM) [1]. This defined activity, absent in the parent barbituric acid, allows researchers to use it as a positive control or as a scaffold for the design and synthesis of novel antiviral agents [2]. Its procurement is essential for laboratories engaged in SAR studies of pyrimidine-based nucleoside analogs targeting viral replication.

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